1,5,2-Oxathiazepane 5,5-dioxide hydrochloride
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Overview
Description
1,5,2-Oxathiazepane 5,5-dioxide hydrochloride is a chemical compound with the molecular formula C4H9NO3S·HCl. It is a seven-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms.
Scientific Research Applications
1,5,2-Oxathiazepane 5,5-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Preparation Methods
The synthesis of 1,5,2-Oxathiazepane 5,5-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing nitrogen, oxygen, and sulfur functionalities. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the seven-membered ring structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,5,2-Oxathiazepane 5,5-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfone group to sulfide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Mechanism of Action
The mechanism of action of 1,5,2-Oxathiazepane 5,5-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1,5,2-Oxathiazepane 5,5-dioxide hydrochloride can be compared with other similar compounds, such as:
1,5,2-Oxathiazepane: Lacks the sulfone group, leading to different chemical properties and reactivity.
1,5,2-Oxathiazepane 5,5-dioxide: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
Other Sultams: Compounds with similar ring structures but different substituents, leading to variations in their chemical and biological activities.
This compound’s unique combination of nitrogen, oxygen, and sulfur atoms in a seven-membered ring structure distinguishes it from other related compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1,5,2-oxathiazepane 5,5-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S.ClH/c6-9(7)3-1-5-8-2-4-9;/h5H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUVTCQAMRHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCON1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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